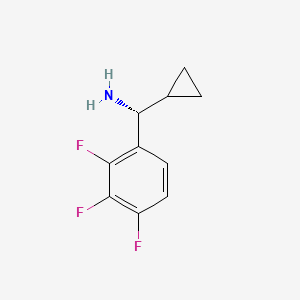

(1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine: is a chemical compound with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a trifluorophenyl ring, making it a unique structure in the realm of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine typically involves the following steps :

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

Attachment of the Trifluorophenyl Ring: The trifluorophenyl ring is introduced via a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on the aromatic ring.

Formation of the Methylamine Group: The methylamine group is introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

(1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Cyclopropyl(phenyl)methylamine: Lacks the trifluorophenyl group, making it less reactive in certain chemical reactions.

Cyclopropyl(2,4-difluorophenyl)methylamine: Similar structure but with fewer fluorine atoms, leading to different chemical and biological properties.

Cyclopropyl(2,3,4-trichlorophenyl)methylamine: Contains chlorine atoms instead of fluorine, resulting in different reactivity and applications.

Uniqueness

(1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. The trifluorophenyl group enhances the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Biological Activity

(1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group and cyclopropyl structure are known to influence the pharmacological properties of compounds, making them suitable for various therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

- Molecular Formula : C10H10F3N

- Molecular Weight : 201.19 g/mol

- CAS Number : 1394238-92-6

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can significantly affect the compound's interaction with biological targets.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution patterns on the phenyl ring and the cyclopropyl moiety play crucial roles in modulating biological activity.

Key Findings from SAR Studies:

- Trifluoromethyl Substitution : The introduction of -CF3 groups at specific positions on the phenyl ring has been shown to enhance potency against certain biological targets, such as serotonin transporters (5-HT uptake inhibition) .

- Cyclopropyl Influence : The cyclopropyl group contributes to conformational rigidity, which can improve binding affinity to target proteins .

- Comparative Activity : Compounds with similar structures but varying substituents were tested for their inhibitory effects on enzymes like NAPE-PLD, showing that specific configurations led to significant differences in potency (e.g., pIC50 values) .

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) showing significant activity against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | Mycobacterium smegmatis |

| Control (e.g., Rifampicin) | 0.5 | Mycobacterium tuberculosis |

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has also been explored. It has been investigated for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

- Serotonin Transporter Inhibition : A study reported that analogs of this compound could inhibit serotonin uptake by up to six-fold compared to non-fluorinated counterparts .

- Dopaminergic Activity : Initial findings suggest potential dopaminergic activity that warrants further investigation in models of neurodegenerative diseases.

Case Studies

- In Vivo Efficacy Studies :

- Tolerability Assessments :

Properties

Molecular Formula |

C10H10F3N |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

(R)-cyclopropyl-(2,3,4-trifluorophenyl)methanamine |

InChI |

InChI=1S/C10H10F3N/c11-7-4-3-6(8(12)9(7)13)10(14)5-1-2-5/h3-5,10H,1-2,14H2/t10-/m1/s1 |

InChI Key |

WZIMAMXBNZIPPH-SNVBAGLBSA-N |

Isomeric SMILES |

C1CC1[C@H](C2=C(C(=C(C=C2)F)F)F)N |

Canonical SMILES |

C1CC1C(C2=C(C(=C(C=C2)F)F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.